Atorvastatin Acetonide tert-Butyl Ester

Beschreibung

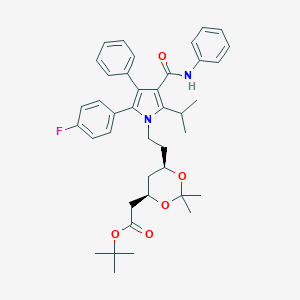

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>Atorvastatin Acetonide tert-Butyl Ester is the intermediate of Atorvastatin.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPZOMYSGNZDKY-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436296 | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001659-85-3, 125971-95-1 | |

| Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Role of Atorvastatin Acetonide tert-Butyl Ester in Atorvastatin synthesis

An In-depth Technical Guide on the Role of Atorvastatin (B1662188) Acetonide tert-Butyl Ester in Atorvastatin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2] Its complex molecular structure necessitates a sophisticated and stereocontrolled synthetic strategy. A critical intermediate in many commercial syntheses is Atorvastatin Acetonide tert-Butyl Ester (CAS 125971-95-1).[3][4] This guide provides a detailed examination of the pivotal role of this intermediate, outlining the synthetic workflow, key transformations, and the underlying chemical principles. The use of this protected intermediate is crucial for achieving high yields and purity in the final active pharmaceutical ingredient (API).

The Strategic Importance of Protection in Atorvastatin Synthesis

The synthesis of Atorvastatin involves the construction of a highly substituted pyrrole (B145914) core, which is then coupled with a chiral dihydroxy heptanoic acid side chain.[5][6] this compound is a key intermediate where the sensitive functional groups of this side chain are masked.[7]

-

Acetonide Group: The (3R,5R)-dihydroxy groups are protected as a cyclic acetonide (a dimethyl ketal). This protection prevents these secondary alcohols from participating in undesirable side reactions during the formation of the pyrrole ring.

-

tert-Butyl Ester Group: The terminal carboxylic acid is protected as a tert-butyl ester. This bulky ester group is stable to the basic or neutral conditions often employed in the pyrrole synthesis but can be readily removed under acidic conditions, though typically it is saponified.

This dual-protection strategy allows for the robust construction of the core aromatic structure without compromising the stereochemistry or functionality of the critical side chain.

The Core Synthesis Workflow via Paal-Knorr Condensation

The most prevalent method for constructing the Atorvastatin molecule involves the Paal-Knorr synthesis, a classic reaction for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine.[5][8] In this context, this compound is the direct product of this key condensation step.

The overall transformation can be summarized as follows:

-

Paal-Knorr Condensation: The chiral amine side-chain precursor, (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, is reacted with a 1,4-diketone, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide.[6][9] This reaction, typically catalyzed by an acid like pivalic acid, forms the pyrrole ring and yields this compound.[8][10]

-

Acetonide Deprotection (Hydrolysis): The acetonide protecting group is removed under acidic conditions (e.g., hydrochloric acid in methanol) to reveal the (3R,5R)-diol, yielding Atorvastatin tert-Butyl Ester.[11][12]

-

Ester Deprotection (Saponification): The tert-butyl ester is hydrolyzed using a base (e.g., sodium hydroxide) to form the sodium salt of Atorvastatin.[11][12]

-

Salt Formation: The final active pharmaceutical ingredient, Atorvastatin Calcium, is precipitated by the addition of a calcium salt, such as calcium chloride or calcium acetate (B1210297).[8][12]

Quantitative Data Summary

The efficiency of each synthetic step is critical for the commercial viability of drug manufacturing. The following tables summarize quantitative data reported for the key transformations involving this compound.

Table 1: Paal-Knorr Condensation to form this compound

| Catalyst | Solvents | Reaction Time (h) | Yield (%) | Reference |

| Pivalic Acid | Toluene, Heptane, THF | 42.5 | 79.12% | [8] |

| Pivalic Acid | Toluene, Heptane, THF | - | 75% | [10] |

| Trimethyl Acetic Acid (1.8 g) | Toluene, Heptane, THF | - | 63.11% | [13] |

Table 2: Deprotection and Salt Formation

| Step | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Acetonide Hydrolysis | 5% HCl, then NaHCO₃ | Methanol (B129727), THF | 93.3% | 99.9% | [12] |

| Saponification & Salt Formation | 6% NaOH, then 3.5% CaCl₂ | Ethanol, Water | 99.46% (crude) | 99.85% | [12] |

| Purification of Atorvastatin Calcium | 1,4-Dioxane, NaOH, Activated Carbon | 1,4-Dioxane | 92.48% | 99.95% | [12] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Paal-Knorr Condensation)

This protocol is adapted from literature describing the general Paal-Knorr synthesis for Atorvastatin intermediates.[5][8]

-

Reagents:

-

Procedure:

-

Charge a 500 mL three-neck flask equipped with a water segregator, reflux condenser, and drying tube with the 1,4-diketone, chiral amine side-chain, pivalic acid, toluene, n-heptane, and THF.[5]

-

Heat the mixture to reflux and continue for approximately 42.5 hours, collecting the water generated in the segregator.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1).[5]

-

Once the reaction is complete, cool the solution to room temperature.

-

Perform a work-up by adding methanol (6.9 mL) and tert-butyl methyl ether (124 mL). Wash the solution with a sodium hydroxide (B78521) solution.[5]

-

Separate the layers and wash the organic layer with a hydrochloric acid solution.[5]

-

Dry the organic layer and concentrate under reduced pressure to yield the product, typically as a solid.[5]

-

Protocol 2: Deprotection of this compound and Conversion to Atorvastatin Calcium

This protocol is based on detailed procedures found in the patent literature.[11][12][14]

-

Reagents:

-

This compound (starting material from Protocol 1)

-

Methanol

-

Hydrochloric Acid (e.g., 37% aqueous solution)

-

Sodium Hydroxide (e.g., 50% aqueous solution)

-

Methyl tert-butyl ether

-

Calcium Chloride or Calcium Acetate

-

Ethanol

-

Distilled Water

-

-

Procedure:

-

Acetonide Hydrolysis: Dissolve the this compound in warm methanol (e.g., 275 mL). Add an aqueous solution of hydrochloric acid (e.g., 5 g of 37% HCl in 75 mL of water). Stir the mixture at approximately 30°C until TLC indicates complete consumption of the starting material.[11][14] This yields the diol ester.

-

Saponification: To the reaction mixture, add methyl tert-butyl ether (e.g., 100 mL) and an aqueous sodium hydroxide solution (e.g., 25 g of 50% NaOH in 150 mL of water). Stir the mixture at 30°C to hydrolyze the tert-butyl ester, forming the sodium salt.[11][14]

-

Work-up: Add water (e.g., 600 mL) and wash the aqueous layer twice with methyl tert-butyl ether (e.g., 437.5 mL portions) to remove organic impurities.[11][14]

-

Salt Formation: In a separate vessel, as described in the literature, the sodium salt solution is heated to 45-60°C. A solution of calcium chloride (e.g., 3.5%) is added dropwise over several hours.[12]

-

The mixture is stirred, then cooled to room temperature and allowed to stand for several hours to facilitate precipitation.[12]

-

The precipitate is filtered, washed with water and/or methanol, and dried to yield Atorvastatin Calcium.[12]

-

Logical Relationship Diagram

The use of protecting groups is a fundamental strategy in organic synthesis. The logic involves masking reactive functional groups to allow a specific transformation elsewhere in the molecule, followed by the removal of these masks to reveal the original functionality.

Conclusion

This compound is not merely an intermediate; it is the linchpin in a highly refined and commercially successful synthetic route to Atorvastatin. Its formation via the Paal-Knorr reaction allows for the efficient construction of the complex pyrrole core, while the protecting groups ensure the integrity of the vital chiral side chain. The subsequent, high-yielding deprotection steps underscore the elegance and robustness of this industrial synthesis. Understanding the role and chemistry of this intermediate is essential for any professional involved in the research, development, or manufacturing of statin-based pharmaceuticals.

References

- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. This compound | 125971-95-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Intermediates of the Atorvastatin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the core intermediates in the industrially significant Paal-Knorr synthesis of Atorvastatin (B1662188). The document outlines the synthetic pathway, presents quantitative data for key reaction steps, offers detailed experimental protocols, and includes spectroscopic data for the principal intermediates.

Introduction

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its complex molecular architecture necessitates a multi-step synthesis, with the Paal-Knorr pyrrole (B145914) synthesis being a widely adopted and efficient industrial route. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the core pyrrole ring of Atorvastatin. Understanding the synthesis and characteristics of the key intermediates is crucial for process optimization, impurity profiling, and overall drug quality.

The Paal-Knorr Synthesis Pathway for Atorvastatin

The Paal-Knorr synthesis of Atorvastatin is a convergent approach that joins two key fragments: a 1,4-diketone and a chiral amine side chain. The main stages of this pathway are:

-

Synthesis of the 1,4-Diketone Intermediate: Preparation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.

-

Synthesis of the Chiral Amine Side-Chain: Preparation of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.

-

Paal-Knorr Condensation: Cyclization of the 1,4-diketone and the chiral amine to form the protected Atorvastatin precursor.

-

Deprotection and Salt Formation: Removal of protecting groups and conversion to the final active pharmaceutical ingredient, Atorvastatin calcium.

Quantitative Data of Key Synthesis Intermediates

The following table summarizes the quantitative data for the key intermediates in the Paal-Knorr synthesis of Atorvastatin. Please note that yields and purity can vary based on the specific reaction conditions and scale.

| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |

| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | C₂₆H₂₄FNO₃ | 417.47 | ~69-85 | >98 |

| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C₁₄H₂₇NO₄ | 273.37 | ~55 (overall) | >98 (GC) |

| tert-Butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C₄₀H₄₇FN₂O₅ | 654.81 | ~90-95 | >97 |

Experimental Protocols

Synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone)

This key intermediate is typically synthesized via a nucleophilic substitution reaction.

Materials:

-

4-methyl-3-oxo-N-phenylpentanamide

-

Potassium carbonate (K₂CO₃)

-

n-Hexane

Procedure:

-

A slurry of potassium carbonate in acetone is prepared in a reaction vessel.

-

A mixture of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone and 4-methyl-3-oxo-N-phenylpentanamide is added to the slurry at a controlled temperature of 18-20°C.

-

The reaction mixture is stirred until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The product is precipitated by the addition of n-hexane.

-

The solid product is collected by filtration, washed with n-hexane, and dried to afford 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide as a diastereomeric mixture.[1][2]

Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine Side-Chain)

The synthesis of this chiral intermediate is a multi-step process, often starting from (R)-epichlorohydrin or involving an asymmetric hydrogenation step. A representative method involves the reduction of a corresponding nitro compound.

Materials:

-

tert-Butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl]acetate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

tert-Butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl]acetate is dissolved in methanol in a hydrogenation vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the nitro group is complete.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[3]

Paal-Knorr Condensation to form Protected Atorvastatin

This is the key convergent step in the synthesis of Atorvastatin.

Materials:

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone)

-

tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine)

-

Pivalic acid

-

Toluene or a mixture of THF and MTBE

Procedure:

-

The chiral amine is dissolved in the chosen solvent (e.g., a mixture of THF and MTBE) in a reaction vessel.

-

The 1,4-diketone is added to the solution.

-

The mixture is warmed to approximately 50°C under a nitrogen atmosphere.

-

Pivalic acid and triethylamine are added to the reaction mixture.

-

The resulting suspension is heated to reflux, with concomitant removal of water using a Dean-Stark apparatus.

-

The reaction is monitored by HPLC until completion.

-

Upon completion, the reaction mixture is cooled, and a non-polar solvent such as heptane is added to precipitate the product.

-

The solid product, tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is collected by filtration, washed, and dried.[4][5]

Spectroscopic Data of Key Intermediates

Accurate characterization of intermediates is critical for quality control. Below is a summary of available spectroscopic data for the key intermediates.

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide

-

¹H NMR (CDCl₃, 400 MHz): Due to the presence of diastereomers, the spectrum is complex. Characteristic signals include aromatic protons in the range of δ 6.9-8.0 ppm, a multiplet for the isopropyl group around δ 1.0-1.2 ppm and a multiplet for the CH of the isopropyl group.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals include multiple carbonyl carbons (C=O) in the range of δ 195-210 ppm, aromatic carbons, and aliphatic carbons of the isobutyryl and backbone structure.

-

IR (KBr, cm⁻¹): Characteristic peaks are expected for C=O stretching (around 1670-1720 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-F stretching (around 1220 cm⁻¹).[1]

-

Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₂₆H₂₄FNO₃: 418.1818; found, for example, as a significant fragment or molecular ion in the mass spectrum.

tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.20 (m, 1H), 3.80-3.90 (m, 1H), 2.70-2.80 (t, 2H), 2.30-2.45 (m, 2H), 1.44 (s, 9H), 1.37 (s, 3H), 1.29 (s, 3H), 1.20-1.60 (m, 4H, including NH₂).[6]

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.8, 98.6, 80.6, 67.8, 67.2, 42.1, 38.2, 36.1, 30.0, 28.2, 19.8.

-

IR (Neat, cm⁻¹): ~3380 (N-H stretch), ~2970 (C-H stretch), ~1730 (C=O stretch), ~1150 (C-O stretch).

-

Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₁₄H₂₇NO₄: 274.2018; found 274.2.

tert-Butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

¹H NMR (CDCl₃, 500 MHz): Characteristic signals include aromatic protons (δ 6.9-7.5 ppm), a singlet for the tert-butyl group (around δ 1.4 ppm), signals for the isopropyl group (doublet and multiplet), and signals for the dioxane ring protons.

-

¹³C NMR (CDCl₃, 125 MHz): Expected signals for the pyrrole ring carbons, aromatic carbons, carbonyl carbons, and the aliphatic carbons of the side chain and protecting groups.

-

IR (KBr, cm⁻¹): Characteristic absorptions for N-H, C=O (amide and ester), aromatic C-H, and C-F bonds.

-

Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₄₀H₄₇FN₂O₅: 655.3544; found 655.4.

Signaling Pathways and Experimental Workflows

The logical progression of the Paal-Knorr synthesis of Atorvastatin is depicted in the following diagram.

The diagram above illustrates the convergent nature of the Paal-Knorr synthesis. The separately synthesized 1,4-diketone and chiral amine side-chain are coupled in the key condensation step to form the protected Atorvastatin molecule. Subsequent deprotection and salt formation yield the final active pharmaceutical ingredient.

Conclusion

The Paal-Knorr synthesis of Atorvastatin is a robust and efficient method that relies on the successful preparation and purification of key intermediates. This guide has provided an in-depth overview of the synthesis pathway, quantitative data, detailed experimental protocols, and spectroscopic characterization of these crucial intermediates. This information is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of Atorvastatin, facilitating a deeper understanding of its chemical synthesis and quality control.

References

- 1. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]

- 2. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 5. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 6. internationaljournalssrg.org [internationaljournalssrg.org]

Atorvastatin Acetonide tert-Butyl Ester: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Atorvastatin (B1662188) Acetonide tert-Butyl Ester, a key intermediate in the synthesis of the widely used cholesterol-lowering drug, Atorvastatin. This document details its melting point and solubility characteristics, offering standardized experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of Atorvastatin Acetonide tert-Butyl Ester is presented below. This data is essential for researchers working on the synthesis, purification, and formulation of Atorvastatin.

| Physical Property | Value | Reference(s) |

| Melting Point | 144-148 °C | [1] |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | [2] |

| Methanol | Soluble | [3] |

| Ethanol (B145695) | Estimated to be soluble | |

| Acetone (B3395972) | Estimated to be soluble | |

| Water | Insoluble | [4] |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for obtaining accurate and reproducible data. The following sections provide standardized protocols that can be adapted for the analysis of this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a more precise measurement, set the heating rate to 1-2 °C per minute once the temperature is within 20 °C of the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the sample.

-

Replicate Analysis: For accuracy, perform the measurement in triplicate and report the average melting point range.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, water). An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved solids, either centrifuge the supernatant and collect the clear liquid or filter it through a syringe filter.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A validated analytical method for atorvastatin can be adapted for its ester derivative[5][6][7][8][9].

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the dissolved this compound in the sample solution by interpolating its analytical response on the calibration curve.

-

-

Calculation: The solubility is expressed in mg/mL or other appropriate units.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a pharmaceutical intermediate like this compound.

Caption: A logical workflow for determining the physical properties of a pharmaceutical compound.

References

- 1. This compound | 125971-95-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. jddtonline.info [jddtonline.info]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Atorvastatin Acetonide tert-Butyl Ester: A Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The efficient synthesis of this complex molecule relies on the strategic use of key pharmaceutical intermediates. Among these, Atorvastatin Acetonide tert-Butyl Ester stands out as a pivotal precursor, streamlining the synthetic route and facilitating the introduction of critical stereocenters. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, analytical methodologies for quality control, and its crucial role in the manufacturing of Atorvastatin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Introduction

Atorvastatin is a highly effective lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its complex structure necessitates a multi-step synthesis, where the use of advanced intermediates is critical for achieving high yield and purity. This compound serves as a key intermediate, protecting the diol functionality and the carboxylic acid group of the heptanoate (B1214049) side chain during the core pyrrole (B145914) ring formation. This strategy allows for the efficient construction of the central heterocyclic scaffold of Atorvastatin.

This guide will delve into the technical aspects of this compound, providing a detailed examination of its synthesis, characterization, and application in the production of Atorvastatin.

Chemical and Physical Properties

This compound is a white to off-white solid.[3][4] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate[5] |

| CAS Number | 125971-95-1[5] |

| Molecular Formula | C₄₀H₄₇FN₂O₅[5] |

| Molecular Weight | 654.81 g/mol [6] |

| Physical Property | Value |

| Appearance | White to off-white solid[3][4] |

| Solubility | Soluble in Chloroform, slightly soluble in DMSO and Methanol[4][7] |

| Storage | 2-8°C, sealed storage, away from light and moisture[7][8] |

Synthesis of this compound

The most prominent and industrially applied method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[2] This convergent approach involves the condensation of a 1,4-diketone with a primary amine carrying the protected side chain.

Paal-Knorr Synthesis Workflow

The overall workflow for the Paal-Knorr synthesis of this compound is depicted below.

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a representative example based on procedures described in the patent literature.[9][10][11]

Materials:

-

4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (Diketone)

-

(4R-cis)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (Amine)

-

Pivalic acid

-

n-Heptane

-

Tetrahydrofuran (THF)

-

Sodium Hydroxide (B78521) solution

-

Hydrochloric Acid solution

-

Anhydrous Ethanol

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, add the Diketone (1.0 eq) and the Amine (1.0-1.2 eq).

-

Add a solvent mixture of toluene, n-heptane, and THF, typically in a ratio of around 1:4:1 by volume.

-

Add pivalic acid as a catalyst (0.1-0.2 eq).

-

Heat the mixture to reflux (approximately 85-95 °C) and remove water azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with a dilute aqueous sodium hydroxide solution, water, and a dilute aqueous hydrochloric acid solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid or viscous oil.

-

Purify the crude product by recrystallization from a suitable solvent system, such as anhydrous ethanol, to afford the final product as a white to off-white solid.[12]

Typical Yield: 75-95%[13]

Conversion to Atorvastatin

This compound is subsequently converted to Atorvastatin through a two-step deprotection process.

Deprotection Workflow

Caption: Conversion of the intermediate to Atorvastatin.

Experimental Protocol: Deprotection

This protocol is a representative example based on procedures described in the literature.[14][15]

Materials:

-

This compound

-

Methanol

-

Hydrochloric acid (aqueous)

-

Sodium hydroxide (aqueous)

-

Methyl tert-butyl ether (MTBE)

-

Toluene

Procedure:

-

Acetonide Deprotection: Dissolve this compound in warm methanol. Add aqueous hydrochloric acid and stir at approximately 30°C until the deprotection to the diol ester is complete (monitored by TLC or HPLC).[15]

-

Saponification: Add methyl tert-butyl ether and aqueous sodium hydroxide to the reaction mixture and stir at 30°C to saponify the tert-butyl ester, forming the sodium salt of Atorvastatin.[15]

-

Work-up: Add water and wash the aqueous layer with methyl tert-butyl ether to remove organic impurities.

-

Lactonization/Acidification: Remove residual organic solvents from the aqueous layer by distillation. Acidify the aqueous solution with hydrochloric acid to precipitate the free diol acid. The diol acid can then be converted to Atorvastatin lactone by heating in toluene with azeotropic removal of water. Alternatively, direct crystallization can yield Atorvastatin.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for the quality of the final Active Pharmaceutical Ingredient (API).

| Analytical Method | Purpose | Typical Results/Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity >95%, often achieving >99.5%.[4][16] |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | Spectra should be consistent with the proposed structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | The molecular ion peak should correspond to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The spectrum should show characteristic absorption bands for the functional groups present.[7] |

HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV at approximately 245-250 nm.[4] |

| Purity | A purity of 99.76% has been reported.[3] |

Atorvastatin's Mechanism of Action: HMG-CoA Reductase Pathway

Atorvastatin's therapeutic effect is derived from its inhibition of the HMG-CoA reductase pathway, the metabolic cascade responsible for endogenous cholesterol synthesis.[1]

Caption: Inhibition of the HMG-CoA reductase pathway by Atorvastatin.

By inhibiting HMG-CoA reductase, Atorvastatin reduces the intracellular pool of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.

Conclusion

This compound is a critical intermediate in the synthesis of Atorvastatin, enabling a robust and efficient manufacturing process. Its synthesis via the Paal-Knorr reaction is a well-established and scalable method. Rigorous analytical control of this intermediate is paramount to ensure the quality and purity of the final Atorvastatin API. A thorough understanding of the technical aspects of this compound, from its synthesis to its analytical characterization, is essential for professionals in the pharmaceutical industry. This guide provides a foundational resource to support these endeavors.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. This compound | C40H47FN2O5 | CID 10168503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 125971-95-1 | FA18013 [biosynth.com]

- 7. britiscientific.com [britiscientific.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 10. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 11. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 16. This compound | LGC Standards [lgcstandards.com]

The Stereochemistry of Atorvastatin Side Chain Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical challenges and synthetic strategies employed in the preparation of the chiral side chain of atorvastatin (B1662188). Atorvastatin, a leading synthetic statin, is a blockbuster drug for the treatment of hypercholesterolemia. Its efficacy is critically dependent on the precise stereochemistry of its 3,5-dihydroxyheptanoate side chain, which features two stereocenters at the C3 and C5 positions with a (3R,5R) configuration. The synthesis of this syn-1,3-diol moiety with high stereocontrol is a key challenge in the industrial production of atorvastatin.

This guide delves into the principal chemical and chemoenzymatic methodologies developed to achieve high stereoselectivity in the synthesis of atorvastatin side chain intermediates. It presents a comparative analysis of various synthetic routes, supported by quantitative data on yields and stereochemical purity. Detailed experimental protocols for key transformations are provided to facilitate practical application in a research and development setting.

Key Synthetic Strategies and Stereochemical Control

The synthesis of the atorvastatin side chain has been approached through various strategies, each with its own merits in terms of stereocontrol, efficiency, and scalability. These can be broadly categorized into chemical and chemoenzymatic methods.

Chemical Synthesis:

Early chemical syntheses often relied on chiral pool starting materials or classical resolution techniques. However, the demand for more efficient and scalable processes has driven the development of asymmetric synthesis methodologies. Key strategies include:

-

Substrate-Controlled Diastereoselective Reductions: This approach involves the reduction of a β-ketoester or a β,δ-diketoester intermediate where an existing chiral center directs the stereochemical outcome of the reduction of a neighboring ketone. The use of chelating agents with reducing agents like sodium borohydride (B1222165) has been a common strategy to enhance the diastereoselectivity towards the desired syn-diol.

-

Reagent-Controlled Asymmetric Reductions: This strategy employs chiral reducing agents or catalysts to control the stereochemistry of the reduction of a prochiral ketone. Reagents such as those derived from chiral auxiliaries or chiral metal complexes have been utilized.

-

Asymmetric Aldol (B89426) Reactions: The aldol reaction provides a powerful tool for C-C bond formation and the simultaneous creation of new stereocenters. Asymmetric aldol reactions, using chiral catalysts or auxiliaries, have been successfully applied to construct the atorvastatin side chain with high stereocontrol. A notable example is the boron-mediated asymmetric aldol reaction.

Chemoenzymatic Synthesis:

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral intermediates. Enzymes offer high enantioselectivity and diastereoselectivity under mild reaction conditions. Key enzymatic approaches include:

-

Enzymatic Reduction of Ketones: Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) have been extensively used for the stereoselective reduction of β-ketoesters and β,δ-diketoesters to afford the desired chiral diols with high enantiomeric and diastereomeric excess. These enzymatic reductions often utilize whole-cell systems or isolated enzymes with cofactor regeneration systems.

-

Aldolase-Catalyzed Reactions: Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been employed in a tandem aldol reaction to construct the core of the atorvastatin side chain from simple starting materials, setting two stereocenters in a single pot with excellent stereocontrol.

Quantitative Data on Stereoselective Syntheses

The following table summarizes the quantitative data for various key stereoselective transformations in the synthesis of atorvastatin side chain intermediates, allowing for a direct comparison of their efficiencies and stereoselectivities.

| Method | Key Intermediate | Reagent/Enzyme | Yield (%) | ee (%) | de (%) | Reference(s) |

| Boron-Mediated Asymmetric Aldol | β-hydroxyketone | Dicyclohexylboron triflate, triethylamine | 81 | - | 91:9 (anti:syn) | [1] |

| Diastereoselective Reduction | tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate | NaBH4, Et2BOMe | - | - | >98:2 (syn:anti) | [2] |

| Enzymatic Reduction (Carbonyl Reductase) | tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Carbonyl Reductase (from Lactobacillus brevis) | >99 | - | >99.5 | [3] |

| Enzymatic Reduction (Aldo-Keto Reductase) | t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Aldo-Keto Reductase (from Kluyveromyces lactis) | >99 | >99.5 | >99.5 | [4] |

| Aldolase-Catalyzed Tandem Reaction | (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone | Deoxyribose-5-phosphate aldolase (DERA) | - | >99.9 | 96.6 | [5] |

| Enzymatic Reduction (Carbonyl Reductase) | Ethyl-(S)-4-chloro-3-hydroxybutyrate | Carbonyl Reductase (from Streptomyces coelicolor) | >99 | >99 | - | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Boron-Mediated Asymmetric Aldol Reaction for Atorvastatin Side Chain Synthesis [1]

This protocol describes the key aldol condensation step.

-

Enolate Formation: A solution of the β-alkoxy methylketone in an anhydrous solvent is cooled to -78 °C under an inert atmosphere (e.g., argon). A boron reagent (e.g., dicyclohexylboron trifluoromethanesulfonate) and a tertiary amine base (e.g., triethylamine) are added sequentially to form the boron enolate.

-

Aldol Reaction: The pyrrolic aldehyde, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture containing the boron enolate at low temperature. The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a suitable reagent (e.g., a buffer solution).

-

Purification: The crude product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxyketone as a mixture of diastereomers.

2. Diastereoselective Reduction of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate

This protocol is based on the chelation-controlled reduction to obtain the syn-diol.

-

Reaction Setup: To a solution of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate in a mixture of THF and methanol (B129727) at -78 °C, diethylmethoxyborane (B30974) (Et2BOMe) is added.

-

Reduction: After stirring for a short period, sodium borohydride (NaBH4) is added in portions. The reaction mixture is stirred at -78 °C for several hours.

-

Work-up: The reaction is quenched by the addition of acetic acid, followed by the addition of methanol. The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to yield the desired tert-butyl 6-cyano-3,5-dihydroxyhexanoate.

3. Enzymatic Reduction using a Carbonyl Reductase [3]

This protocol describes the asymmetric reduction of a β-ketoester using a recombinant carbonyl reductase.

-

Reaction Mixture: A reaction mixture is prepared containing the substrate (tert-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate), a buffer (e.g., potassium phosphate (B84403) buffer), a cofactor (e.g., NADPH or a regeneration system), and the carbonyl reductase enzyme (either as a purified enzyme or as whole cells).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30 °C) and pH with agitation.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as HPLC or GC.

-

Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be further purified by column chromatography if necessary.

4. DERA-Catalyzed Tandem Aldol Reaction [5]

This protocol outlines the one-pot synthesis of a key lactol intermediate.

-

Reaction Setup: In a suitable reactor, chloroacetaldehyde (B151913) and acetaldehyde (B116499) are added to a solution of deoxyribose-5-phosphate aldolase (DERA) in an aqueous buffer.

-

Reaction Conditions: The reaction is carried out at room temperature with stirring.

-

Work-up: After the reaction is complete, the enzyme is denatured and removed by filtration. The aqueous solution containing the lactol product is then carried forward to the next step.

-

Oxidation to Lactone: The crude lactol is oxidized to the corresponding lactone using a suitable oxidizing agent (e.g., sodium hypochlorite (B82951) in the presence of acetic acid).

-

Purification: The lactone product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude lactone can be purified by crystallization.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering Streptomyces coelicolor Carbonyl Reductase for Efficient Atorvastatin Precursor Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Streptomyces coelicolor Carbonyl Reductase for Efficient Atorvastatin Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Reviewing a material safety data sheet (MSDS) for Atorvastatin Acetonide tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the material safety data for Atorvastatin Acetonide tert-Butyl Ester (CAS No: 125971-95-1), an intermediate in the synthesis of the widely used lipid-lowering agent, Atorvastatin. The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on quantitative data, experimental context, and visual representation of key information.

Section 1: Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]

The signal word for this substance is Warning .[1]

Precautionary Measures and Handling

Safe handling of this compound necessitates adherence to the following precautionary statements:

-

Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

-

Response: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[1][2] Recommended storage temperature is -20°C for powder form.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1][2]

Section 2: Quantitative Data

The following tables summarize the key quantitative physical, chemical, and toxicological data available for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C40H47FN2O5 | [3][4] |

| Molecular Weight | 654.81 g/mol | [3][4] |

| Appearance | White solid / White to Almost white powder to crystal | [4][5] |

| Melting Point | 144-148 °C | [4][5] |

| Boiling Point | 678.035 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.15 g/cm³ (Predicted) | [5] |

| Vapor Pressure | 0 mmHg at 25°C | [5] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |

Toxicological Data

| Endpoint | Value | Classification | Source(s) |

| Acute Oral Toxicity | No specific LD50 value is consistently reported, but it meets the criteria for Category 4. | Harmful if swallowed | [1][6] |

| Skin Irritation | Causes reversible skin damage. | Category 2 | [1][2] |

| Eye Irritation | Causes serious, reversible eye irritation. | Category 2A | [1][2] |

Section 3: Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the hazards identified for this compound.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. The OECD provides three main guidelines for this testing: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[3]

-

Objective: To determine the dose of a substance that causes adverse effects or mortality after a single oral administration.

-

Methodology Summary (General):

-

Animal Model: Typically, young adult rats (one sex, usually females) are used.[7]

-

Administration: The test substance is administered orally by gavage in a single dose or multiple doses within 24 hours.[3]

-

Dosage: A stepwise procedure with a small number of animals per step is employed. The outcome of one step (e.g., mortality or evident toxicity) determines the dosage for the next step.[7]

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8] Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Endpoint: The study allows for the determination of an LD50 (median lethal dose) or classification into a specific toxicity category based on the observed effects at defined dose levels.[3]

-

Skin Irritation Testing (OECD Guideline 439)

The "Causes skin irritation" classification is established through skin irritation tests. The modern standard is the in vitro Reconstructed Human Epidermis (RhE) Test Method.[9][10][11]

-

Objective: To identify substances that cause reversible skin damage.[9]

-

Methodology Summary (In Vitro):

-

Test System: A commercially available Reconstructed Human Epidermis model is used, which mimics the properties of human skin.[9]

-

Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[12]

-

Exposure and Incubation: After a defined exposure period (e.g., up to 4 hours), the substance is rinsed off, and the tissue is incubated for a post-exposure period.[9][12]

-

Viability Assessment: The viability of the tissue is measured, typically using an MTT assay. This assay quantifies the metabolic activity of the cells.[12]

-

Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% relative to a negative control.[12][13]

-

Eye Irritation Testing (OECD Guideline 405)

The "Causes serious eye irritation" classification is determined by eye irritation tests. While in vitro methods are preferred, the in vivo rabbit eye test is the traditional method.

-

Objective: To assess the potential of a substance to cause irritation or serious damage to the eye.[14]

-

Methodology Summary (In Vivo):

-

Animal Model: Healthy, young adult albino rabbits are typically used.[1]

-

Procedure: A weight-of-evidence analysis is performed first to avoid unnecessary animal testing. If the test is deemed necessary, a single dose of the substance is applied to one eye of the animal; the other eye serves as a control.[1][14]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after administration.[15] The degree of eye reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Duration: Observations may continue for up to 21 days to assess the reversibility of the effects.[14]

-

Endpoint: Classification is based on the severity and reversibility of the observed ocular lesions.

-

Section 4: Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and biological context of Atorvastatin and its intermediates.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound CAS 125971-95-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. benchchem.com [benchchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. mbresearch.com [mbresearch.com]

- 13. iivs.org [iivs.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthesis Protocol for Atorvastatin Acetonide tert-Butyl Ester: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Atorvastatin Acetonide tert-Butyl Ester, a key intermediate in the manufacturing of Atorvastatin. The synthesis involves a convergent approach, culminating in a Paal-Knorr condensation to form the central pyrrole (B145914) ring. Detailed methodologies for the preparation of the requisite precursors, namely tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate and 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, are also described. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Atorvastatin, a leading synthetic cholesterol-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The synthesis of Atorvastatin is a multi-step process, with the construction of the polysubstituted pyrrole core being a pivotal transformation. The Paal-Knorr pyrrole synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is a widely utilized method for this purpose in industrial settings.[1][2][3][4] This application note details the synthesis of a protected form of Atorvastatin, this compound, via this robust methodology.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a convergent strategy. Two key intermediates, the chiral amino side chain (Intermediate B) and the diketone core (Intermediate A), are synthesized separately and then coupled in the final step.

Experimental Protocols

Synthesis of Intermediate A: 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide

This diketone intermediate is prepared via a nucleophilic substitution reaction.[5][6][7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) | 293.14 |

| 4-methyl-3-oxo-N-phenylpentanamide | 205.26 |

| Isopropanol (B130326) | 60.10 |

| Base (e.g., Potassium Carbonate) | 138.21 |

Procedure:

-

To a stirred solution of 4-methyl-3-oxo-N-phenylpentanamide in isopropanol, add a suitable base (e.g., potassium carbonate).

-

Add a solution of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in isopropanol to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired diketone. A yield of at least 70% can be expected.[5][7]

Synthesis of Intermediate B: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

The chiral amino side chain can be synthesized via a multi-step sequence starting from N-carbobenzyloxy-β-alanine.[1][9] An alternative nine-step route from (R)-epichlorohydrin has also been reported with an overall yield of 55%.[10]

A key step often involves the reduction of a corresponding cyano intermediate. The following is a general procedure for this reduction:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 283.36 |

| Raney Nickel | - |

| Saturated Ammonia (B1221849) in Methanol | - |

| Hydrogen Gas | 2.02 |

Procedure:

-

In a high-pressure autoclave, dissolve tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in a saturated solution of ammonia in methanol.

-

Add Raney Nickel catalyst to the solution.

-

Pressurize the autoclave with hydrogen gas (e.g., 12-15 atm) and heat the mixture (e.g., to 45°C).[11]

-

Maintain the reaction under these conditions for several hours, monitoring for the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

-

The crude product can be purified by distillation or chromatography to yield the pure intermediate with a reported yield of up to 97.6%.[11]

Final Synthesis: this compound via Paal-Knorr Condensation

This final step involves the condensation of the two prepared intermediates.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Intermediate A: 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide | 417.47 |

| Intermediate B: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 273.37 |

| Pivalic Acid | 102.13 |

| Solvents (e.g., Toluene, Heptane, Tetrahydrofuran) | - |

Procedure:

-

Dissolve Intermediate B in a mixture of toluene, heptane, and tetrahydrofuran.

-

Add Intermediate A to the solution.

-

Add pivalic acid as a catalyst.

-

Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or can be induced by the addition of a non-polar solvent.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

The reported yield for this step is approximately 75%.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 125971-95-1 | [12][13][14] |

| Molecular Formula | C₄₀H₄₇FN₂O₅ | [13][14] |

| Molecular Weight | 654.81 g/mol | [13][14] |

| Appearance | White to off-white solid | [15] |

| Melting Point | 144-148 °C | [12] |

| Purity (HPLC) | ≥ 99% | [15] |

Table 2: Summary of a Representative Synthesis of this compound

| Step | Starting Material(s) | Key Reagents and Conditions | Product | Yield |

| Synthesis of Intermediate A | 2-bromo-1-(4-fluorophenyl)-2-phenylethanone and 4-methyl-3-oxo-N-phenylpentanamide | Base (e.g., K₂CO₃), Isopropanol, Reflux | 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide | >70% |

| Synthesis of Intermediate B | tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Raney Ni, H₂, NH₃/MeOH, 45°C, 12-15 atm | tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | ~97% |

| Paal-Knorr Condensation | Intermediate A and Intermediate B | Pivalic acid, Toluene/Heptane/THF, Reflux | This compound | ~75% |

Characterization Data

A certificate of analysis for a commercial sample of this compound confirms its structure and purity.[15] The analysis showed:

-

¹H NMR: Consistent with the expected structure.

-

Mass Spectrometry (MS): Consistent with the expected molecular weight.

-

Purity (HPLC): 99.76%.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient Paal-Knorr pyrrole synthesis. By following the detailed protocols outlined in this application note, researchers can reliably produce this key intermediate for the development and manufacturing of Atorvastatin. The provided data and workflow diagrams offer a clear and concise guide for laboratory execution.

References

- 1. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]

- 6. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]

- 7. WO2009144736A1 - NOVEL PROCESS FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL -1-OXOPROPYL]-GAMMA-OXO-N-Ã-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]

- 8. US20090298907A1 - METHOD FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL-1-OXOPROPYL]-y-OXO-N-BETA-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]

- 9. internationaljournalssrg.org [internationaljournalssrg.org]

- 10. researchgate.net [researchgate.net]

- 11. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]

- 12. This compound | 125971-95-1 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. This compound | 125971-95-1 | FA18013 [biosynth.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for the Paal-Knorr Synthesis of Atorvastatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a key intermediate of Atorvastatin (B1662188), tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, via the Paal-Knorr synthesis. This reaction is a cornerstone in the convergent synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2][3]

Introduction

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole (B145914) rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] In the context of Atorvastatin synthesis, this reaction facilitates the crucial union of the pyrrole core with the chiral side-chain. The key reactants are 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (the 1,4-diketone) and tert-butyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (the primary amine).[4][5]

The reaction is typically acid-catalyzed and involves the formation of a hemiaminal followed by cyclization and dehydration to yield the substituted pyrrole. The efficiency of this process is a critical factor in the overall yield and cost-effectiveness of Atorvastatin production. Recent advancements have focused on optimizing catalysts and reaction conditions to improve reaction rates and yields.[4][5]

Reaction Mechanism and Workflow

The Paal-Knorr synthesis of the Atorvastatin intermediate proceeds through a well-established mechanism. The following diagrams illustrate the general reaction pathway and experimental workflows.

Caption: General mechanism of the Paal-Knorr synthesis for the Atorvastatin intermediate.

Caption: Standard experimental workflow for the Paal-Knorr synthesis of the Atorvastatin intermediate.

Caption: Improved experimental workflow using a tertiary amine co-catalyst for enhanced efficiency.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions for the Paal-Knorr synthesis of the Atorvastatin intermediate. The use of a tertiary amine co-catalyst with an organic acid has been shown to significantly reduce reaction times and improve yields.[4][5]

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Pivalic Acid | Toluene | Reflux | 20-24 | ~75 | >99 | [4] |

| Pivalic Acid & n-Ethylmorpholine | Toluene | Reflux | ~16 | ~78 | >99 | [4] |

| Zinc Acetate | THF/MTBE | Reflux | Not specified | Not specified | Not specified | |

| Pivalic Acid | Heptane/Toluene | Reflux | Not specified | Not specified | Not specified | [4] |

| Acetic Acid | Toluene | Reflux | >24 | Lower | Not specified | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the Atorvastatin intermediate.

Protocol 1: Standard Paal-Knorr Synthesis with Pivalic Acid

This protocol is based on the conventional method using an organic acid catalyst.

Materials:

-